(2E,2'E)-1,1'-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one]
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Overview
Description
(2E,2’E)-1,1’-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one] is a synthetic compound belonging to the class of chalcones. Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry due to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-1,1’-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one] typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an acetophenone derivative and a benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is usually performed at room temperature and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(2E,2’E)-1,1’-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions result in various substituted aromatic derivatives.
Scientific Research Applications
(2E,2’E)-1,1’-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one] has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Due to its structural similarity to other bioactive chalcones, it is investigated for its potential anti-inflammatory, anticancer, and antioxidant activities.
Mechanism of Action
The mechanism of action of (2E,2’E)-1,1’-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one] involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, contributing to the compound’s pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one: A chalcone derivative with similar structural features but different substituents on the aromatic rings.
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]: Another bis-chalcone compound with a different central core and substituents.
Uniqueness
The uniqueness of (2E,2’E)-1,1’-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one] lies in its combination of a piperazine ring with a chalcone structure. This combination imparts unique pharmacological properties and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H26N2O2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-1-[4-[(E)-3-(4-methylphenyl)prop-2-enoyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H26N2O2/c1-19-3-7-21(8-4-19)11-13-23(27)25-15-17-26(18-16-25)24(28)14-12-22-9-5-20(2)6-10-22/h3-14H,15-18H2,1-2H3/b13-11+,14-12+ |
InChI Key |
RMUAJVCGJDQETR-PHEQNACWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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